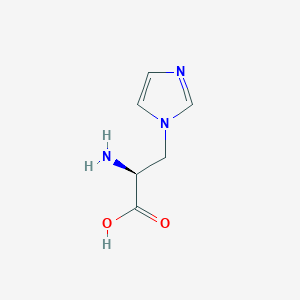

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This process can be carried out under mild conditions, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to amino acids.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Histidine: An essential amino acid with an imidazole side chain.

Imidazole: A simpler structure that forms the core of many biologically active molecules.

Histamine: A biogenic amine derived from histidine, involved in immune responses.

Uniqueness: (S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an imidazole ring. This combination allows it to participate in a variety of chemical and biological processes, making it a versatile compound for research and industrial applications .

Biologische Aktivität

(S)-2-amino-3-(1H-imidazol-1-yl)propanoic acid, also known as imidazole propionic acid, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C6H9N3O2

- Molecular Weight: 169.16 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C(C(=O)O)C(C1=CN=CN1)N

The biological activity of this compound is primarily attributed to its structural similarity to histidine, which allows it to participate in various biochemical pathways:

- Enzyme Interaction: The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. This property is particularly relevant in the context of metalloproteins.

- Protein Modulation: The compound can affect protein interactions through hydrogen bonding and electrostatic interactions, potentially altering cellular signaling pathways.

- Neurotransmitter Function: Given its structural resemblance to neurotransmitters, it may play a role in modulating synaptic transmission.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effects against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Bacillus subtilis | 0.015 |

These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The observed MIC values were:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.030 |

| Fusarium oxysporum | 0.045 |

These findings indicate a promising potential for therapeutic applications in treating fungal infections .

Case Studies

A notable case study involved the application of this compound in a therapeutic context. In vitro studies demonstrated that the compound could inhibit biofilm formation in Staphylococcus aureus, a common cause of hospital-acquired infections. The inhibition was quantified using crystal violet staining, showing a significant reduction in biofilm density compared to control groups .

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that this compound is well absorbed when administered orally, with high solubility in aqueous solutions. However, further studies are necessary to fully understand its metabolism and potential toxicity profiles.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-imidazol-1-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)3-9-2-1-8-4-9/h1-2,4-5H,3,7H2,(H,10,11)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBXNMSLCRNZOV-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C=N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.